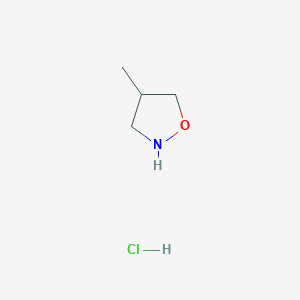

4-Methylisoxazolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylisoxazolidine hydrochloride is a synthetic compound belonging to the isoxazolidine family. It is known for its stability, solubility, and bioactivity, making it an attractive compound for scientific research. The molecular formula of this compound is C4H10ClNO, and it has a molecular weight of 123.58 g/mol .

Vorbereitungsmethoden

The synthesis of 4-Methylisoxazolidine hydrochloride involves several steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Methylisoxazolidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoxazolidine derivatives, while substitution reactions can introduce various functional groups to the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-methylisoxazolidine hydrochloride exhibit significant antimicrobial properties. For example, compounds containing the isoxazolidine moiety have been synthesized and tested against various bacterial strains, including multidrug-resistant organisms. These compounds showed promising results in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

Research has indicated that this compound can be utilized in synthesizing anticancer agents. The compound has been incorporated into various drug formulations aimed at targeting specific cancer cell lines. For instance, a study highlighted the synthesis of isoxazolidine derivatives that demonstrated cytotoxic effects against leukemia and melanoma cell lines, with some derivatives showing IC50 values significantly lower than those of established anticancer drugs .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, which are essential in developing new pharmaceuticals and agrochemicals .

Neuropharmacology

Potential Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies have explored its effects on neuronal cell cultures, indicating that it could help mitigate oxidative stress-induced damage. This property makes it a candidate for further investigation in neurodegenerative disease models .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against multidrug-resistant bacteria | Significant inhibition observed |

| Anticancer | Potential use in anticancer drug formulations | Cytotoxicity against leukemia and melanoma |

| Chemical Synthesis | Intermediate for complex organic molecules | Facilitates various organic reactions |

| Neuropharmacology | Possible neuroprotective effects | Reduces oxidative stress in neuronal models |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of synthesized isoxazolidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of this compound derivatives against human cancer cell lines. The research found that specific derivatives exhibited high levels of cytotoxicity with IC50 values ranging from 0.1 to 10 µM, indicating their potential effectiveness as novel anticancer therapies .

Wirkmechanismus

The mechanism of action of 4-Methylisoxazolidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by interacting with cellular proteins and enzymes, leading to changes in cellular functions and processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

4-Methylisoxazolidine hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 1,4-oxazepane hydrochloride and other isoxazolidine derivatives . These compounds share some structural similarities but differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its stability, solubility, and bioactivity, making it a valuable compound for various scientific applications.

Biologische Aktivität

4-Methylisoxazolidine hydrochloride is a compound that belongs to the isoxazolidine class of heterocycles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research has indicated that isoxazolidine derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that derivatives containing isoxazole and isoxazoline fragments possess notable antiproliferative effects against various cancer cell lines. For instance, certain synthesized isoxazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines, indicating promising cytotoxic effects .

Table 1: Anticancer Activity of Isoxazolidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methylisoxazolidine | MCF-7 | 16.0 |

| 4-Methylisoxazolidine | HCT116 | 5.0 |

Anti-inflammatory Effects

Isoxazolidine compounds have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of signaling pathways related to inflammation .

Antibacterial Activity

The antibacterial properties of isoxazolidine derivatives have been documented in several studies. For example, compounds derived from this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using disc diffusion methods, revealing that some derivatives possess potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Isoxazolidine Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4-Methylisoxazolidine | Staphylococcus aureus | 20 |

| 4-Methylisoxazolidine | Escherichia coli | 15 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Microtubule Destabilization : Similar to other isoxazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines, thus reducing inflammation .

- Bacterial Membrane Disruption : The mechanism behind its antibacterial effect might involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Case Studies

- Anticancer Study : A study evaluated the efficacy of synthesized isoxazole derivatives on various cancer cell lines, showing that certain modifications led to enhanced cytotoxicity compared to standard treatments .

- Anti-inflammatory Research : In vivo studies demonstrated that administration of isoxazolidine derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

4-methyl-1,2-oxazolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4-2-5-6-3-4;/h4-5H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXCHKZPMXENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNOC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.